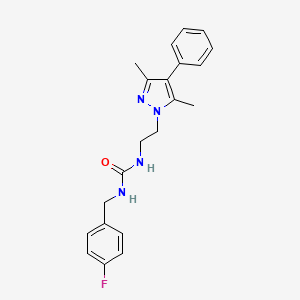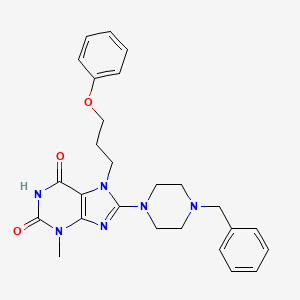![molecular formula C25H26N4O5S B2761275 6-[6-[(cyanomethyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide CAS No. 688060-87-9](/img/structure/B2761275.png)
6-[6-[(cyanomethyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of quinazoline, which is a class of organic compounds with a two-ring structure, consisting of a benzene ring fused to a pyrimidine ring . The presence of the dioxolo group suggests that it might have two oxygen atoms in a five-membered ring . The cyanomethylthio group indicates the presence of a sulfur atom linked to a cyanomethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a fused-ring system . The exact structure would depend on the positions of these groups on the rings .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present and their positions on the molecule . The cyanomethylthio group, for example, might be susceptible to reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of certain functional groups would influence properties like solubility, melting point, and stability .Scientific Research Applications
Medicinal Chemistry Applications
Thiophene derivatives, such as the compound you’ve mentioned, play a crucial role in medicinal chemistry. Let’s explore their therapeutic importance:
Anti-Inflammatory Properties: Thiophene derivatives exhibit anti-inflammatory effects, making them valuable for managing inflammatory conditions . These compounds can potentially modulate inflammatory pathways and alleviate symptoms associated with inflammation.
Anti-Psychotic and Anti-Anxiety Effects: Some thiophene-based compounds have demonstrated anti-psychotic and anxiolytic properties. Researchers investigate their potential in treating mental health disorders .
Anti-Cancer Activity: Thiophene derivatives, including the compound you’ve specified, have shown promise as anti-cancer agents. They may inhibit tumor growth and interfere with cancer cell proliferation .
Anti-Fungal Properties: Certain thiophene compounds exhibit antifungal activity. Researchers explore their use in combating fungal infections .
Kinase Inhibition: Thiophene-based molecules can act as kinase inhibitors, affecting cellular signaling pathways. These inhibitors are relevant in cancer research and drug development .
Estrogen Receptor Modulation: Thiophene derivatives may interact with estrogen receptors, potentially influencing hormone-related processes. This property has implications in women’s health and hormone-related diseases .
Anti-Microbial Effects: Thiophene compounds, including the one you’ve mentioned, possess antimicrobial properties. They may combat bacterial and microbial infections .
Material Science Applications
Beyond medicinal chemistry, thiophene derivatives find applications in material science:
Light-Emitting Diodes (LEDs): Researchers utilize thiophene-based compounds in the fabrication of light-emitting diodes (LEDs). These materials contribute to efficient and sustainable lighting technologies .
Conclusion
The synthesis and characterization of novel thiophene moieties continue to be an exciting area of research. Their diverse applications span from medicine to material science, making them valuable building blocks for scientific advancements . If you’d like further details or explore other aspects, feel free to ask! 😊
Future Directions
properties
IUPAC Name |
6-[6-(cyanomethylsulfanyl)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O5S/c1-32-18-8-6-17(7-9-18)15-27-23(30)5-3-2-4-11-29-24(31)19-13-21-22(34-16-33-21)14-20(19)28-25(29)35-12-10-26/h6-9,13-14H,2-5,11-12,15-16H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJKSGULZFCMDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3N=C2SCC#N)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[6-[(cyanomethyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-[(4-chlorophenyl)methyl]quinazolin-4-amine](/img/structure/B2761192.png)
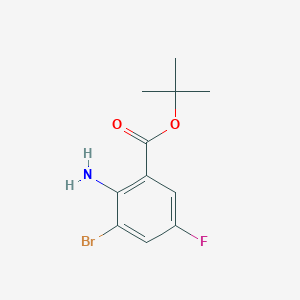
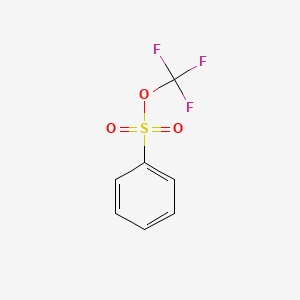
![1-([2,3'-Bipyridin]-3-ylmethyl)-3-(4-ethoxyphenyl)urea](/img/structure/B2761200.png)
![5-[(Trifluoromethyl)sulfanyl]furan-2-carboxylic acid](/img/structure/B2761201.png)
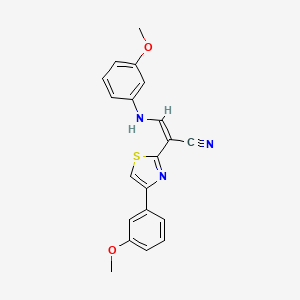
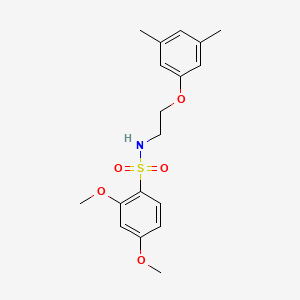
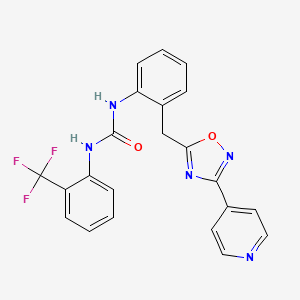

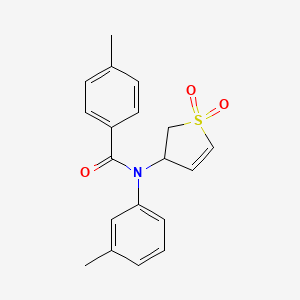
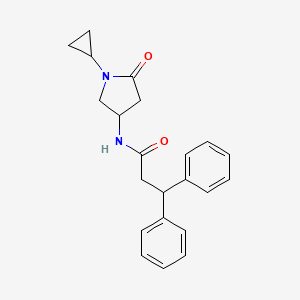
![3-(2-methylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2761210.png)
